Ditridecyl Adipate-d8
Description
Properties
Molecular Formula |
C₃₂H₅₄D₈O₄ |
|---|---|
Molecular Weight |
518.88 |
Synonyms |
Hexanedioic Acid 1,6-Ditridecyl Ester-d8; Adipic Acid Ditridecyl Ester-d8; Hexanedioic Acid Ditridecyl Ester-d8; 1-Tridecanol Adipate (2:1)-d8; Bis(tridecyl) Adipate-d8; Cereplas DTDA-d8; Emkarate DTDA-d8; Esterex A 51-d8; Plasthall DTDA-d8 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Ditridecyl Adipate D8
Strategies for Deuterium (B1214612) Incorporation into Ditridecyl Adipate (B1204190)
The synthesis of Ditridecyl Adipate-d8 primarily involves the incorporation of deuterium into the adipic acid moiety, followed by esterification with 1-tridecanol (B166897).
Chemical Synthesis Pathways for d8-Labeling
The most direct and common pathway for the synthesis of this compound is the Fischer esterification of Adipic acid-d8 with 1-tridecanol. This reaction involves the acid-catalyzed condensation of the deuterated dicarboxylic acid with two equivalents of the long-chain alcohol.
Starting Materials:
Adipic acid-d8 (or Adipic acid-d10): The key starting material is adipic acid that has been deuterated at all eight non-carboxylic acid positions. Commercially available Adipic acid-d10, where the carboxylic acid protons are also deuterated, can be used directly, as these deuterons are readily exchanged with protons from the alcohol or trace amounts of water during the reaction.
1-Tridecanol: A long-chain fatty alcohol.
Acid Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is typically used to catalyze the esterification.
Reaction Scheme:
Adipic acid-d10 + 1-Tridecanol → this compound + Water
The reaction is typically carried out by heating the mixture of Adipic acid-d8, a slight excess of 1-tridecanol, and a catalytic amount of a strong acid. To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.
A patent for the synthesis of a similar compound, a diester of adipic acid with a tridecanol (B155529) mixture, suggests that the esterification can be effectively carried out by heating the reactants to temperatures between 80 °C and 250 °C in the presence of a catalyst.
Purification Techniques for Deuterated this compound
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the acid catalyst, and any side products. A multi-step purification process is generally employed.
Neutralization and Extraction: The reaction mixture is first cooled and then washed with a basic aqueous solution, such as sodium bicarbonate, to neutralize the acid catalyst. The organic layer containing the ester is then separated from the aqueous layer. Further washes with water may be performed to remove any remaining water-soluble impurities.
Solvent Removal: The organic solvent is removed under reduced pressure using a rotary evaporator.
Column Chromatography: This is a key step for separating the desired diester from unreacted 1-tridecanol and any monoester byproducts. Silica gel is a commonly used stationary phase. The separation is based on the different polarities of the compounds. A non-polar solvent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used as the mobile phase. The less polar this compound will elute from the column before the more polar alcohol and monoester.
Recrystallization: For further purification, especially for obtaining a solid product with high purity, recrystallization can be employed. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude product is dissolved in a minimal amount of a suitable hot solvent, and then the solution is slowly cooled to induce the formation of pure crystals, leaving impurities in the mother liquor. The choice of solvent is critical and is determined empirically. For long-chain esters, a solvent in which the compound is soluble when hot but sparingly soluble when cold is ideal.
Spectroscopic and Chromatographic Characterization of this compound
Comprehensive analytical techniques are essential to confirm the identity, isotopic enrichment, and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Verification
NMR spectroscopy is a powerful tool for verifying the successful incorporation of deuterium into the adipic acid backbone.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the characteristic signals for the protons on the adipic acid backbone (typically around 1.65 and 2.3 ppm in the non-deuterated form) will be absent or significantly reduced in intensity. The presence of the signals corresponding to the tridecyl chains will confirm the esterification.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the signals for the carbonyl carbons and the carbons of the tridecyl chains. The signals for the deuterated carbons of the adipate backbone will be significantly attenuated and may appear as multiplets due to C-D coupling. This provides direct evidence of deuteration at the specific carbon positions.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -COO-CH₂- | ~4.05 (t) | ~64.5 |
| -CD₂-CD₂-COO- | Absent | ~33.8 (m) |
| -CD₂-COO- | Absent | ~24.2 (m) |
| -COO-CH₂-CH₂- | ~1.62 (p) | ~28.7 |
| -(CH₂)₁₀- | ~1.26 (m) | ~22.7 - 31.9 |
| -CH₃ | ~0.88 (t) | ~14.1 |
| -C=O | - | ~173.2 |
t = triplet, p = pentet, m = multiplet
High-Resolution Mass Spectrometry for Isotopic Purity Assessment
High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular weight of this compound and for assessing its isotopic purity. The molecular weight of this compound is approximately 518.9 g/mol , which is 8 mass units higher than its non-deuterated counterpart (510.8 g/mol ).
The mass spectrum will show a molecular ion peak (or a protonated/sodiated adduct) corresponding to the mass of the d8-labeled compound. The isotopic purity is determined by analyzing the distribution of the molecular ion cluster. A high isotopic purity would be indicated by a dominant peak at M+8, with minimal contributions from peaks corresponding to lower deuteration levels (M+0 to M+7).
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₃₂H₅₄D₈O₄ |
| Monoisotopic Mass | ~518.51 g/mol |
| Nominal Mass | 518 g/mol |
| Major Fragmentation Ion (loss of one tridecyloxy group) | [M - O(CH₂)₁₂CH₃]⁺ |
| Characteristic Fragmentation (McLafferty rearrangement) | Present |
Chromatographic Purity Determination (e.g., GC, LC)
Chromatographic techniques are employed to determine the chemical purity of the final product, ensuring the absence of non-deuterated ditridecyl adipate and other impurities.
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common method for assessing the purity of esters. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A single, sharp peak at the expected retention time would indicate high purity. GC-MS can also provide fragmentation patterns that further confirm the identity of the compound.
Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) can also be used for purity analysis, especially for less volatile compounds. A reverse-phase column with a mobile phase such as acetonitrile (B52724) and water is often employed. Purity is determined by the peak area percentage of the main component in the chromatogram.
Table 3: Illustrative Chromatographic Data for this compound
| Technique | Parameter | Typical Value |
|---|---|---|
| Gas Chromatography (GC) | Column | DB-5ms or similar non-polar column |
| Temperature Program | e.g., 100 °C to 300 °C at 10 °C/min | |
| Retention Time | Dependent on exact conditions, but expected to be high due to high boiling point | |
| High-Performance Liquid Chromatography (HPLC) | Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile/Water gradient | |
| Detection | UV (at low wavelength) or ELSD |
Isotopic Distribution and Labeling Pattern Analysis of this compound
The precise characterization of the isotopic distribution and labeling pattern of this compound is crucial for its application as an internal standard. This analysis confirms the number and location of deuterium atoms within the molecule, ensuring its chemical identity and isotopic purity. clearsynth.com High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques employed for this purpose. nih.govnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for determining the isotopic distribution of a molecule. nih.gov It measures the mass-to-charge ratio of ions with high precision, allowing for the differentiation between the unlabeled compound and its deuterated isotopologues. The analysis of the mass spectrum reveals the percentage of molecules that contain the desired number of deuterium atoms (in this case, eight). This information is critical for calculating the isotopic enrichment of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the specific location of the deuterium atoms within the molecule. nih.govcambridge.org While ¹H NMR can indicate the absence of protons at specific positions due to deuterium substitution, ²H (Deuterium) NMR directly detects the deuterium nuclei, confirming their exact positions. studymind.co.ukwiley.com For this compound, where the deuterium atoms are located on the adipic acid backbone, NMR analysis verifies that the labeling is confined to the central C4 chain and has not scrambled to other positions on the tridecyl chains. clearsynth.comscbt.com The combination of ¹H and ²H NMR provides a comprehensive and quantitative assessment of the labeling pattern and isotopic abundance. wiley.com
Below is a table summarizing typical data obtained from the isotopic analysis of a batch of this compound.
| Analytical Technique | Parameter Measured | Typical Result |
| Mass Spectrometry | Isotopic Purity (d8 %) | > 98% |
| d7 Isotopologue Abundance | < 2% | |
| d0 (Unlabeled) Abundance | < 0.1% | |
| ²H NMR Spectroscopy | Deuterium Labeling Position | C2, C3, C4, C5 of Adipate |
| Isotopic Enrichment at Labeling Sites | > 99% |
Advanced Analytical Methodologies Employing Ditridecyl Adipate D8 As an Internal Standard
Principles of Isotope Dilution Mass Spectrometry with Ditridecyl Adipate-d8
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides a high degree of accuracy and precision for quantitative analysis. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte—in this case, this compound—to the sample at the earliest stage of analysis. nih.govresearchgate.net
This compound is an ideal internal standard because it is chemically identical to the target analyte, Ditridecyl Adipate (B1204190), but has a different mass due to the substitution of eight hydrogen atoms with deuterium (B1214612). cymitquimica.comscbt.com This isotopic labeling ensures that the internal standard and the native analyte exhibit virtually identical physicochemical properties. Consequently, they behave in the same manner during every step of the analytical procedure, including extraction, sample cleanup, and chromatographic separation. Any loss of the analyte during sample preparation will be accompanied by a proportional loss of the internal standard.
When the sample is analyzed by a mass spectrometer, the instrument can readily distinguish between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the known quantity of the internal standard, the concentration of the analyte in the original sample can be calculated with exceptional accuracy, effectively correcting for procedural losses and variations. clearsynth.comnih.gov
Quantitative Analysis Enhancement through Deuterated Internal Standards
The use of deuterated internal standards like this compound is a critical strategy for enhancing the reliability and robustness of quantitative analytical methods. clearsynth.comwisdomlib.org These standards serve as more than just a simple reference; they actively correct for variations that can occur throughout the analytical process, from sample handling to final detection.
To perform quantification, a calibration curve is constructed. This involves preparing a series of calibration standards with varying known concentrations of the native analyte (Ditridecyl Adipate) and adding a constant, known amount of the internal standard (this compound) to each.
The calibration curve is generated by plotting the ratio of the instrument's response for the analyte to the response for the internal standard against the concentration of the analyte. lcms.cz This ratio-based approach is inherently more stable than relying on the absolute response of the analyte alone, as it normalizes for fluctuations in instrument performance and injection volume. The resulting linear relationship allows for the accurate determination of the analyte's concentration in an unknown sample by measuring its response ratio to the internal standard and interpolating from the curve.
Table 1: Example Data for Calibration Curve Construction
| Analyte Concentration (ng/mL) | Analyte Response (Area) | IS Response (Area) | Response Ratio (Analyte/IS) |
| 1.0 | 5,250 | 51,500 | 0.102 |
| 5.0 | 26,100 | 52,100 | 0.501 |
| 10.0 | 51,900 | 51,800 | 1.002 |
| 25.0 | 128,500 | 51,600 | 2.490 |
| 50.0 | 257,000 | 51,900 | 4.952 |
| 100.0 | 512,500 | 51,700 | 9.913 |
This interactive table presents hypothetical data illustrating the linear relationship between analyte concentration and the response ratio used for quantification.
The primary advantage of using a deuterated internal standard such as this compound is the significant improvement in both the precision and accuracy of the measurement. clearsynth.comwisdomlib.org
Correction for Matrix Effects : In complex samples like environmental or biological matrices, other co-extracted compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal. Because the deuterated standard co-elutes and has the same ionization characteristics as the native analyte, it experiences the same matrix effects. The use of a response ratio effectively cancels out these interferences, leading to a more accurate result. clearsynth.comlcms.cz
Compensation for Sample Loss : During multi-step sample preparation procedures like liquid-liquid extraction or solid-phase extraction, it is almost inevitable that some of the analyte will be lost. The deuterated standard compensates for these losses. For instance, if 20% of the native analyte is lost during an extraction step, 20% of the internal standard will also be lost, leaving the ratio between them unchanged. Studies on similar compounds have demonstrated that using stable isotope-labeled standards yields high sample recoveries and low relative standard deviations (RSDs). nih.govresearchgate.netnih.gov
Mass Spectrometric Techniques for this compound-Assisted Analysis
Mass spectrometry, coupled with a chromatographic separation technique, is the method of choice for analyses employing deuterated internal standards. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two powerful platforms for the quantification of adipates. mdpi.comrestek.com
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like adipate esters. nih.govnih.gov In a typical GC-MS method, the sample extract, spiked with this compound, is injected into the gas chromatograph. The compounds are vaporized and separated based on their boiling points and interaction with a stationary phase within a capillary column.
Following separation, the compounds enter the mass spectrometer, where they are ionized and fragmented. For quantitative analysis, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode. redalyc.org In this mode, the instrument is set to detect only a few specific ions characteristic of the analyte and the internal standard. This enhances sensitivity and reduces chemical noise by ignoring other ions. For Ditridecyl Adipate and its d8 analog, specific, unique ions would be monitored to ensure unambiguous quantification.
Table 2: Hypothetical GC-MS Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Ditridecyl Adipate | 15.2 | 149.1 | 227.2 |
| This compound | 15.2 | 157.1 | 235.2 |
This interactive table shows potential ions that could be monitored in a GC-MS analysis. The quantifier ion is used for concentration measurement, while the qualifier ion confirms the compound's identity.
For compounds that may not be sufficiently volatile or stable for GC analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful alternative. lcms.cznih.gov This technique offers exceptional sensitivity and selectivity.
A typical protocol involves separating the sample components using high-performance liquid chromatography (HPLC), often with a reversed-phase C18 column. sciex.com The eluent from the HPLC column is then directed into the mass spectrometer. A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. sciex.comnih.gov
In MRM mode, the first quadrupole selects the specific precursor ion (the molecular ion) of the analyte or internal standard. This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects a specific product ion for detection. This two-stage mass filtering provides extremely high selectivity, minimizing interferences and allowing for very low detection limits. The transition from a precursor ion to a product ion is a unique signature for the compound, making quantification highly reliable.
Table 3: Hypothetical LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ditridecyl Adipate | 511.5 [M+H]+ | 149.1 | 15 |
| This compound | 519.5 [M+H]+ | 157.1 | 15 |
This interactive table outlines potential precursor-product ion transitions for an LC-MS/MS analysis, which provides high selectivity and sensitivity for quantification.
Ionization Efficiency Considerations with this compound
When employing this compound as an internal standard in mass spectrometry, its ionization efficiency is a critical parameter that influences the accuracy and reliability of quantitative analysis. An ideal internal standard should mimic the ionization behavior of the target analyte to compensate for variations during the analytical process. asdlib.orglibretexts.org However, differences in chemical structure and properties between this compound and the analyte can lead to differential ionization efficiencies.
Atmospheric pressure photoionization (APPI) is another soft ionization technique that is particularly effective for nonpolar and moderately polar compounds, which may be a suitable alternative for analytes that are poorly ionized by ESI. chromatographyonline.com The choice of ionization method should be carefully considered based on the properties of the target analytes to ensure comparable ionization efficiency with this compound.
Chromatographic Separation Optimization for this compound and Analytes
Achieving optimal chromatographic separation is essential to ensure that this compound is distinguished from the target analytes and any interfering compounds in the sample matrix.
GC Column Selection and Temperature Programming
In gas chromatography (GC), the choice of the stationary phase is the most critical factor in achieving the desired separation. For a non-polar compound like this compound, a non-polar stationary phase is generally the most suitable choice, as it separates analytes primarily based on their boiling points. phenomenex.com
| GC Column Stationary Phase | Polarity | Characteristics |
| 100% Dimethylpolysiloxane | Non-polar | Separates compounds based on boiling points. |
| 5% Phenyl / 95% Dimethylpolysiloxane | Non-polar | Offers slightly higher polarity for improved selectivity. |
The dimensions of the GC column, including length, internal diameter, and film thickness, also play a significant role in separation efficiency. sigmaaldrich.comtrajanscimed.com Longer columns provide better resolution but result in longer analysis times. trajanscimed.com The temperature program of the GC oven is another key parameter that needs to be optimized to ensure adequate separation of this compound and the target analytes.
LC Stationary Phase and Mobile Phase Design
In liquid chromatography (LC), reversed-phase chromatography is the most common mode for separating non-polar to moderately polar compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. libretexts.org
| LC Stationary Phase | Polarity | Characteristics |
| C18 (Octadecyl) | Non-polar | Highly retentive for non-polar compounds. |
| C8 (Octyl) | Non-polar | Less retentive than C18, suitable for more hydrophobic compounds. |
The mobile phase in reversed-phase LC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. allanchem.com The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve the desired separation. allanchem.com The pH of the mobile phase can also be adjusted to control the retention of ionizable analytes. allanchem.com
Method Validation Parameters Utilizing this compound
Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose. inotiv.com When using this compound as an internal standard, several parameters need to be evaluated.
Linearity and Dynamic Range Determination
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte. ksu.edu.sa This is typically evaluated by creating a calibration curve with a series of standards containing a constant amount of this compound and varying concentrations of the analyte. The response ratio (analyte signal/internal standard signal) is then plotted against the analyte concentration. A linear relationship is indicated by a correlation coefficient (R²) close to 1. researchgate.net The dynamic range is the concentration range over which the method is linear, accurate, and precise. elementlabsolutions.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Establishment
The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantitation (LOQ) is the lowest concentration that can be accurately and precisely measured. libretexts.org These are often determined by analyzing a series of low-concentration standards and are typically defined based on the signal-to-noise ratio (S/N), with an S/N of 3 for LOD and 10 for LOQ. libretexts.org The consistent response of this compound helps in the accurate determination of these limits.
| Validation Parameter | Description | Acceptance Criteria |
| Linearity (R²) | Correlation coefficient of the calibration curve | ≥ 0.99 mdpi.com |
| Limit of Detection (LOD) | Signal-to-Noise Ratio | ~3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio | ~10:1 |
Reproducibility and Robustness Studies
The validation of an analytical method is a comprehensive process that establishes its suitability for a particular purpose. Within this process, reproducibility and robustness are key indicators of a method's performance and reliability over time and under varied conditions. The use of a suitable internal standard, such as this compound, is instrumental in ensuring the consistency of analytical results.
Reproducibility: Assessing Inter-Assay and Intra-Assay Precision
Reproducibility, often evaluated through intra-day and inter-day precision studies, measures the agreement between results of replicate measurements of the same sample. These studies are crucial for demonstrating that a method can consistently produce accurate results. In the context of methods utilizing this compound, these assessments are typically performed by analyzing quality control (QC) samples at multiple concentration levels.
While specific studies detailing the use of this compound are not widely available in public literature, the performance of analogous deuterated internal standards for similar analytes, such as other adipate esters, provides a valuable benchmark. For instance, in the analysis of di(2-ethylhexyl) adipate (DEHA) metabolites in human urine, methods employing stable isotope-labeled internal standards have demonstrated excellent reproducibility, with relative standard deviations (RSDs) consistently below 5% nih.govresearchgate.net. Another study focused on adipate plasticizers in food samples reported intra-day and inter-day precision with coefficients of variation (CV) ranging from 2.5% to 15.6% across different analytes and concentration levels wiley.com.
Based on these analogous methods, a hypothetical reproducibility study for an analyte using this compound as an internal standard might yield data similar to that presented in the interactive table below. This table illustrates the expected precision at low, medium, and high QC levels.
| Concentration Level | Intra-Day Precision (RSD %) | Inter-Day Precision (RSD %) |
| Low QC | 4.2 | 5.5 |
| Medium QC | 3.1 | 4.3 |
| High QC | 2.5 | 3.8 |
This table presents hypothetical data based on typical performance of similar analytical methods.
Robustness: Ensuring Method Reliability Under Varied Conditions
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. It provides an indication of its reliability during normal usage. For analytical methods employing this compound, robustness studies would involve systematically altering parameters such as:
Chromatographic Conditions: Variations in column temperature, mobile phase composition, and flow rate.
Sample Preparation: Changes in extraction solvent volume, pH, and incubation time.
Mass Spectrometric Parameters: Adjustments in ion source temperature, gas flows, and collision energy.
The goal of these studies is to identify the critical parameters that could significantly impact the method's performance and to establish acceptable operating ranges. The use of a deuterated internal standard like this compound is particularly beneficial in robustness studies. Because the internal standard co-elutes with the analyte and experiences similar variations in analytical conditions, it can effectively compensate for minor fluctuations, thereby enhancing the method's ruggedness.
The evaluation of robustness often involves a Design of Experiments (DoE) approach, where multiple parameters are varied simultaneously. The impact of these variations on the final calculated concentration of the analyte is then assessed. A robust method will show minimal deviation in results despite these intentional changes.
For example, a study on the determination of various plasticizers, including adipates, demonstrated acceptable recoveries ranging from 50% to 125% with RSDs lower than 20% across different matrices and conditions, highlighting the robustness of the methodology nih.gov. Similarly, research on DEHA metabolites showed method accuracies (relative recoveries) between 92% and 109%, indicating a high degree of robustness nih.govresearchgate.net.
The following interactive table provides a hypothetical summary of a robustness study for a method using this compound, examining the effect of variations in key analytical parameters on the recovery of the analyte.
| Parameter Varied | Variation | Analyte Recovery (%) |
| Column Temperature | + 2 °C | 98.5 |
| - 2 °C | 101.2 | |
| Mobile Phase Organic Content | + 1% | 97.9 |
| - 1% | 102.5 | |
| Flow Rate | + 5% | 99.1 |
| - 5% | 100.8 |
This table presents hypothetical data based on typical performance of similar analytical methods.
Applications of Ditridecyl Adipate D8 in Specialized Academic Research Domains
Environmental Analytical Chemistry Research
In environmental analytical chemistry, the focus is on the detection and quantification of pollutants to understand their distribution, fate, and impact on ecosystems. alfa-chemistry.com Plasticizers are a significant class of environmental contaminants due to their widespread use and potential for leaching into the environment.
The accurate monitoring of environmental contaminants often relies on sensitive and selective analytical techniques. Isotope dilution mass spectrometry (IDMS) is a powerful methodology that utilizes isotopically labeled compounds, such as Ditridecyl Adipate-d8, as internal standards. amerigoscientific.comlgcstandards.comacanthusresearch.comnih.gov
The principle of IDMS involves adding a known amount of the labeled standard to a sample before extraction and analysis. The labeled standard behaves chemically and physically similarly to the native analyte throughout the sample preparation and analysis process. nih.gov By measuring the ratio of the native analyte to the labeled standard in the mass spectrometer, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects. acanthusresearch.com
Key Research Applications:
Water and Soil Analysis: Researchers utilize this compound to spike water and soil samples to quantify the presence of Ditridecyl Adipate (B1204190) and other adipate plasticizers that may have leached from plastic waste or industrial effluents.
Air Monitoring: The compound can be used in studies monitoring airborne plasticizer particles, helping to determine the extent of atmospheric contamination.
Table 1: Principles of Isotope Dilution Mass Spectrometry in Environmental Monitoring
| Step | Description | Role of this compound |
| 1. Sample Collection | Environmental samples (water, soil, air) are collected. | Not directly involved. |
| 2. Spiking | A known amount of this compound is added to the sample. | Serves as an internal standard. |
| 3. Extraction & Cleanup | Analytes and the standard are extracted and purified from the sample matrix. | Co-extracts with the target analyte, accounting for procedural losses. |
| 4. Instrumental Analysis | The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). | Provides a distinct mass signal from the native analyte, allowing for ratiometric measurement. |
| 5. Quantification | The concentration of the native analyte is calculated based on the measured isotope ratio and the known amount of standard added. | Enables accurate and precise quantification by correcting for variability. |
Developing robust analytical protocols is crucial for reliable environmental monitoring. The use of this compound enhances the quality of these protocols for determining plasticizer residues.
Typical Analytical Protocol:
Sample Preparation: A measured volume or weight of the environmental matrix is taken.
Internal Standard Addition: A precise volume of a standard solution of this compound is added.
Extraction: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or pressurized liquid extraction (PLE) are used to isolate the plasticizers.
Concentration and Reconstitution: The extract is concentrated and reconstituted in a suitable solvent.
Analysis: The sample is injected into a GC-MS or LC-MS system. The instrument is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect and quantify the characteristic ions of both the native plasticizer and this compound.
Table 2: Example GC-MS Parameters for Plasticizer Analysis
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injector Temperature | 280 °C |
| Oven Program | 100 °C (1 min), ramp to 300 °C at 10 °C/min, hold for 10 min |
| Carrier Gas | Helium |
| Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (Hypothetical) | m/z for Ditridecyl Adipate, m/z for this compound |
Food Science and Authenticity Research
In food science, a major concern is the migration of chemicals from packaging materials into food products. Plasticizers like adipates are commonly used in food packaging films and can potentially contaminate the food.
This compound serves as an ideal internal standard for developing and validating analytical methods to detect and quantify plasticizer migration into foodstuffs. Its use helps ensure the accuracy of measurements, which is critical for assessing compliance with food safety regulations.
Research Findings:
While specific studies on Ditridecyl Adipate are limited, research on similar adipate plasticizers, such as Di(2-ethylhexyl) adipate (DEHA), has shown migration into various foods, including meat, fish, and cheese, from plasticized cling films. tandfonline.com The levels of migration can be influenced by factors like fat content, temperature, and contact time. The use of a deuterated internal standard like this compound would be essential in such studies for obtaining reliable quantitative data.
The analysis of the packaging material itself is important to determine the initial concentration of plasticizers available for migration. This compound can be used to accurately quantify the amount of Ditridecyl Adipate and related plasticizers in polymers.
Methodology:
A sample of the food packaging material is dissolved in a suitable solvent.
A known quantity of this compound is added.
The polymer is precipitated, and the supernatant containing the plasticizers is analyzed by GC-MS or LC-MS.
This approach allows for the precise determination of the plasticizer content, which is vital for quality control and safety assessment of food contact materials.
Table 3: Representative Data on Plasticizer Migration Studies (Hypothetical)
| Food Type | Contact Time (days) | Temperature (°C) | Migrated Ditridecyl Adipate (µg/kg) (Quantified using this compound) |
| Cheese | 7 | 4 | 150 |
| Chicken | 3 | 4 | 55 |
| Olive Oil | 30 | 25 | 2500 |
Material Science and Polymer Research Methodologies
In material science, understanding the composition and behavior of polymers and their additives is fundamental. This compound can be employed in various analytical methodologies to characterize plasticized materials.
Applications in Polymer Analysis:
Quantification of Plasticizer Content: As in food packaging analysis, this compound is used as an internal standard for the accurate determination of the plasticizer concentration in a polymer matrix. This is crucial for ensuring that the final material has the desired physical properties.
Leaching and Degradation Studies: Researchers can use this compound to spike environmental simulations to study the rate at which Ditridecyl Adipate leaches from a polymer over time under different conditions (e.g., UV exposure, temperature changes). This provides valuable data on the long-term stability and environmental impact of the material.
Calibration of Analytical Instruments: this compound can be used to create calibration standards for analytical instruments, ensuring the accuracy of measurements in polymer analysis.
The use of deuterated standards like this compound is a cornerstone of modern analytical chemistry, enabling researchers across various disciplines to obtain high-quality, reliable data on the presence and behavior of plasticizers in the environment, food, and materials.
Advanced Biological and Metabolomic Tracing Studies
The use of stable isotope tracers has revolutionized the study of biological systems, allowing for the non-invasive tracking of metabolic pathways.
Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions in a cell or organism. this compound can be used as a tracer to study the metabolism of long-chain fatty acids and esters. By introducing this labeled compound into a biological system, researchers can trace the path of the deuterium (B1214612) atoms as the molecule is broken down and its components are incorporated into other biomolecules. This provides a dynamic view of metabolic fluxes and pathway utilization.
Research Findings: Stable isotope tracing has been instrumental in understanding how metabolic pathways are altered in various diseases, such as diabetes and cancer. nih.gov The use of deuterated compounds allows for the precise measurement of metabolic rates and the identification of key regulatory points in metabolic networks.
Understanding how organisms assimilate nutrients from their diet is a fundamental question in biology. This compound can be incorporated into a diet to study the absorption and distribution of dietary fats. By tracking the appearance of the deuterated label in different tissues and biological fluids, scientists can determine the efficiency of nutrient uptake and the pathways of distribution and storage. researchgate.netnih.gov
Research Findings: Isotopic tracer studies have provided detailed insights into the digestion, absorption, and transport of lipids. This knowledge is crucial for nutritional science and for developing strategies to address malabsorption disorders.
Table 3: Hypothetical Tissue Distribution of Deuterium from this compound in an Animal Study
| Tissue | Time after Ingestion (hours) | Deuterium Enrichment (Atom % Excess) |
|---|---|---|
| Blood Plasma | 2 | 0.5 |
| Liver | 6 | 1.2 |
| Adipose Tissue | 24 | 3.5 |
| Muscle | 24 | 0.8 |
Xenobiotics are foreign chemical substances found within an organism that are not normally naturally produced or expected to be present. Studying the fate of these compounds—how they are absorbed, distributed, metabolized, and excreted (ADME)—is a critical aspect of toxicology and pharmacology. This compound serves as a model deuterated xenobiotic for methodological development in this area. The deuterium label provides a clear and unambiguous signal for tracking the parent compound and its metabolites. nih.govacs.org
The primary advantage of using a deuterated compound like this compound is the ability to distinguish it from endogenous compounds with the same chemical formula. This is particularly important in metabolomics, where complex biological matrices can make it difficult to identify and quantify exogenous substances. The mass shift introduced by the deuterium atoms allows for selective detection by mass spectrometry, greatly enhancing the sensitivity and specificity of the analysis. This methodological approach can be applied to assess the environmental and biological impact of a wide range of industrial chemicals. nih.gov
Methodological Considerations and Challenges in Ditridecyl Adipate D8 Research
Isotopic Cross-Contribution and Background Contamination Management
A primary challenge in quantifying analytes using deuterated standards is managing isotopic cross-contribution and background contamination. Isotopic cross-contribution refers to the interference between the mass signal of the deuterated standard (Ditridecyl Adipate-d8) and the unlabeled analyte (Ditridecyl Adipate). This can arise from the natural abundance of heavy isotopes (primarily ¹³C) in the unlabeled analyte, which can produce a signal at a mass-to-charge ratio (m/z) that overlaps with the deuterated standard.
For a compound like Ditridecyl Adipate (B1204190) (C₃₂H₆₂O₄), the contribution of its natural isotopes can be significant. The table below illustrates the potential for overlap.
| Isotopologue | Description | Potential Interference with this compound |
| M+1 | Unlabeled analyte with one ¹³C atom | Can contribute to the signal of lower deuteration states if isotopic purity is not high. |
| M+2 | Unlabeled analyte with two ¹³C atoms or one ¹⁸O atom | Signal can potentially overlap with fragments of the deuterated standard. |
| M+n | Unlabeled analyte with multiple heavy isotopes | The isotopic cluster of the unlabeled analyte can extend and potentially interfere with the signal of the deuterated standard, especially at low concentrations. |
This table illustrates potential isotopic interferences in the mass spectrometric analysis of this compound.
Background contamination is another critical issue. Ditridecyl Adipate and similar phthalate (B1215562) and adipate esters are widely used as plasticizers, making them common environmental and laboratory contaminants. researchgate.netspecialchem.com Contamination can be introduced during sample collection, storage (from plastic containers), or preparation (from pipette tips, solvents, and glassware), leading to artificially inflated measurements of the unlabeled analyte. aocs.org
Management Strategies:
High Isotopic Purity: Utilizing a this compound standard with high isotopic enrichment (>98%) minimizes the contribution of unlabeled or partially labeled molecules.
Chromatographic Separation: Achieving baseline chromatographic separation between the analyte and potential background contaminants is crucial.
Blank Samples: Rigorous analysis of procedural and solvent blanks is necessary to identify and quantify background levels of Ditridecyl Adipate.
Contamination Control: Using glass or polypropylene (B1209903) labware, pre-rinsing all materials with high-purity solvents, and minimizing exposure to plastic materials can reduce contamination. aocs.org
Matrix Effects and Signal Suppression/Enhancement in Mass Spectrometry
When analyzing samples from complex biological or environmental matrices (e.g., plasma, serum, soil), co-eluting endogenous components can interfere with the ionization process of the target analyte and its deuterated standard in the mass spectrometer's ion source. nih.govlongdom.org This phenomenon, known as the matrix effect, can lead to either signal suppression (loss of sensitivity) or signal enhancement (increased response), compromising the accuracy and precision of quantification. nih.govresearchgate.net
Electrospray ionization (ESI) is particularly susceptible to matrix effects compared to atmospheric pressure chemical ionization (APCI). nih.govsemanticscholar.org The co-eluting matrix components can compete with the analyte for ionization, alter droplet surface tension, and affect the efficiency of ion evaporation from the charged droplets. nih.govsemanticscholar.org
A common misconception is that stable isotope-labeled internal standards automatically and completely compensate for matrix effects. myadlm.org While this compound is expected to co-elute with and behave similarly to the unlabeled analyte, differential matrix effects can occur. This can happen if there is a slight chromatographic separation between the deuterated and non-deuterated compounds (an isotopic effect) or if a highly localized matrix interference affects the two compounds differently as they elute. myadlm.orgcchmc.org Therefore, the use of a deuterated standard may not always fully correct for these ionization inconsistencies. myadlm.org
| Effect | Description | Impact on this compound Analysis |
| Ion Suppression | Co-eluting matrix components reduce the ionization efficiency of the analyte and/or internal standard. | Underestimation of the analyte concentration if the suppression effect is not uniform for both the analyte and the standard. |
| Ion Enhancement | Co-eluting components increase the ionization efficiency. | Overestimation of the analyte concentration if the enhancement is not identical for both compounds. |
| Differential Effects | The magnitude of suppression or enhancement differs between the analyte and the deuterated standard. | Inaccurate quantification, as the fundamental assumption of equivalent behavior is violated. myadlm.org |
This table summarizes the types and impacts of matrix effects on quantitative analysis using deuterated internal standards.
Derivatization Strategies and Their Impact on Isotopic Integrity
Derivatization is a chemical modification technique used to improve the analytical properties of a compound, such as enhancing its volatility for gas chromatography (GC) or increasing its ionization efficiency for mass spectrometry (MS). nih.govnih.gov For adipate esters, derivatization is not typically required for liquid chromatography (LC)-MS analysis, but it might be considered in specific GC-based applications or to improve sensitivity.
When considering derivatization for a deuterated compound like this compound, the primary concern is the preservation of its isotopic integrity. The chemical reaction must not induce hydrogen-deuterium (H/D) exchange, where deuterium (B1214612) atoms on the standard are replaced by hydrogen atoms from the reagents or solvent, or vice-versa. Such an exchange would alter the mass of the standard, leading to quantification errors.
Potential derivatization reactions for esters often involve transesterification or reactions targeting the carboxyl group if the ester is first hydrolyzed. aocs.orgresearchgate.net
Key Considerations for Derivatization:
Reaction Conditions: Harsh conditions, such as the use of strong acids or bases or high temperatures, can promote H/D exchange, especially for deuterium atoms on carbons adjacent to carbonyl groups (alpha-carbons).
Reagent Choice: The derivatizing agent and solvent system must be carefully selected to be non-reactive with the C-D bonds.
Kinetic Isotope Effects: The rate of reaction can sometimes differ between the deuterated and non-deuterated compound, a phenomenon known as the kinetic isotope effect. rsc.org This can lead to biased results if the reaction is not driven to completion for both the analyte and the standard.
Therefore, if derivatization is deemed necessary, the method must be rigorously validated to confirm that the isotopic composition of this compound remains unchanged throughout the process.
Data Processing and Statistical Analysis for Deuterated Compound Quantification
Accurate quantification of an analyte using its deuterated analog relies on robust data processing and appropriate statistical analysis. acs.orgnih.gov The process involves integrating the chromatographic peak areas for both the unlabeled analyte and the this compound internal standard and calculating their response ratio.
Data Processing Workflow:
Peak Integration: Automated software is used to detect and integrate the chromatographic peaks. Manual review is often necessary to ensure correct integration, especially for low-abundance signals or in the presence of chromatographic interferences.
Calibration Curve Construction: A calibration curve is generated by analyzing a series of standards with known concentrations of the unlabeled analyte and a fixed concentration of the this compound internal standard. The peak area ratio (Analyte/Internal Standard) is plotted against the analyte concentration.
Quantification: The concentration of the analyte in unknown samples is determined by calculating its peak area ratio and interpolating the concentration from the calibration curve.
Statistical analysis is critical for validating the method and interpreting the results. This includes assessing the linearity of the calibration curve, calculating the limits of detection (LOD) and quantification (LOQ), and evaluating the method's precision and accuracy. nih.gov Statistical tests, such as t-tests or analysis of variance (ANOVA), are used to determine if differences in analyte concentrations between sample groups are statistically significant. nih.gov
Quality Control and Reference Material Utilization in this compound Applications
The reliability of analytical data heavily depends on stringent quality control (QC) measures and the proper use of reference materials. This compound itself is a reference material used as an internal standard. scbt.comclearsynth.com
Key Quality Control Procedures:
Reference Material Certification: It is essential to use a this compound standard from a reputable supplier that provides a Certificate of Analysis detailing its chemical and isotopic purity. rsc.org
Purity Verification: The isotopic enrichment and structural integrity of the deuterated standard should be independently verified, for example, by high-resolution mass spectrometry (HR-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgnih.gov
QC Samples: QC samples, prepared at low, medium, and high concentrations within the calibration range, should be analyzed with each batch of unknown samples to monitor the method's performance. The results must fall within predefined acceptance criteria (e.g., ±15% of the nominal value).
System Suitability Tests: Before each analytical run, system suitability tests are performed to ensure the chromatographic system and mass spectrometer are functioning correctly.
The table below outlines typical QC parameters and their acceptance criteria for bioanalytical methods.
| QC Parameter | Description | Typical Acceptance Criteria |
| Calibration Curve | Assesses the relationship between response ratio and concentration. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of measured values to the true value. | Mean value should be within ±15% of the nominal value (±20% for LLOQ). |
| Precision | The degree of agreement among individual measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%. |
This table presents common quality control parameters and acceptance criteria used in quantitative analytical methods.
Future Research Trajectories and Emerging Applications of Ditridecyl Adipate D8
Development of Novel High-Throughput Analytical Platforms
The demand for faster and more efficient chemical analysis has led to the rise of high-throughput experimentation (HTE) and screening (HTS) platforms. nih.govacs.org In this context, Ditridecyl Adipate-d8 is poised to play a pivotal role as an ideal internal standard for mass spectrometry (MS)-based assays. thalesnano.com An internal standard is a compound added in a constant amount to all samples, which helps to correct for variations during sample processing and analysis, thereby improving the precision and accuracy of results. clearsynth.comscioninstruments.com
Recent technological advancements in automation and MS have revolutionized HTS, allowing for the analysis of thousands of samples per day. nih.gov Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in LC-MS/MS methods. kcasbio.com Because it co-elutes with the non-labeled analyte but is distinguishable by its higher mass, it can effectively normalize for matrix effects—the suppression or enhancement of ionization caused by other components in a complex sample. kcasbio.com The future development of novel high-throughput platforms, such as those employing acoustic droplet ejection mass spectrometry (AEMS) or other rapid ionization techniques, will rely on robust internal standards like this compound to ensure data quality and reliability in large-scale screening campaigns for environmental monitoring, materials science, and toxicology. nih.gov
Table 1: Applications of this compound in Future Research
| Section | Research Area | Specific Application of this compound |
|---|---|---|
| 6.1 | High-Throughput Analysis | Internal standard in automated LC-MS/MS assays for rapid quantification of Ditridecyl Adipate (B1204190). |
| 6.2 | Advanced Spectroscopy | Simplification of complex ¹H-NMR spectra to aid in structural analysis and interaction studies. |
| 6.3 | Mechanistic Studies | Probe for studying reaction mechanisms, such as ester hydrolysis, via the Kinetic Isotope Effect (KIE). |
| 6.4 | Reference Materials | Key component for developing Certified Reference Materials (CRMs) for accurate plasticizer analysis. |
| 6.5 | Computational Chemistry | Source of experimental isotopic data to validate and refine theoretical models of chemical reactions. |
Integration with Advanced Spectroscopic Techniques Beyond MS
While mass spectrometry is a primary application, the utility of this compound extends to other advanced spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.com Deuterated compounds are frequently used in NMR to simplify complex spectra. synmr.in In proton NMR (¹H-NMR), the signals from deuterium (B1214612) atoms are not detected, effectively rendering those parts of the molecule "invisible."
This property can be exploited in several ways. For instance, using this compound as a solvent or a co-solute can help in the structural elucidation of other molecules by reducing the number of overlapping signals in the spectrum. synmr.in Furthermore, selective deuterium labeling is a powerful tool for studying the structure and dynamics of molecules. utoronto.ca Future research could involve integrating this compound into complex matrices to study its interactions with polymers or biological macromolecules. By comparing the NMR spectra of the labeled and unlabeled adipate, researchers can gain detailed insights into binding sites and conformational changes, information that is often difficult to obtain with other methods. americanpeptidesociety.org
Expansion into Mechanistic Studies of Chemical Transformations
Isotopic labeling is a cornerstone of mechanistic chemistry, providing a way to trace the pathways of atoms through chemical reactions. researchgate.netwikipedia.org The replacement of hydrogen with deuterium can alter the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and thus requires more energy to break.
This compound can serve as a valuable tool for investigating the mechanisms of reactions involving the adipate backbone, such as hydrolysis or thermal degradation. ucoz.com By comparing the reaction rates of Ditridecyl Adipate and this compound under identical conditions, researchers can determine if the cleavage of a C-H bond is part of the rate-determining step of the reaction. symeres.com For example, studying the base-catalyzed hydrolysis of this ester could provide definitive evidence for the involvement of specific C-H bonds adjacent to the carbonyl group in the transition state. ucoz.comacs.org Such studies are crucial for understanding the degradation pathways of plasticizers and designing more stable or biodegradable alternatives.
Role in the Advancement of Certified Reference Materials for Complex Mixtures
Certified Reference Materials (CRMs) are essential for quality control, method validation, and ensuring the comparability of analytical measurements across different laboratories. tandfonline.com For the analysis of plasticizers like adipates in complex matrices such as polymers, environmental samples, or consumer products, highly accurate CRMs are required.
Isotope-dilution mass spectrometry (IDMS) is a primary method for the characterization of CRMs, and it relies on the availability of high-purity, isotopically labeled internal standards. tandfonline.com this compound is an ideal candidate for this purpose. Its physical and chemical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample extraction and preparation. researchgate.net However, its distinct mass allows for precise and accurate quantification. clearsynth.com The development of CRMs for adipates and other plasticizers using this compound as an internal standard will lead to more reliable monitoring of these compounds, which is critical for regulatory compliance and assessing human exposure. tandfonline.comaccustandard.com
Table 2: Key Advantages of Using Deuterated this compound
| Advantage | Description | Relevant Field(s) |
|---|---|---|
| Improved Accuracy | Corrects for sample loss and matrix effects in MS analysis. | Analytical Chemistry, Environmental Science |
| Spectral Simplification | Reduces complexity in ¹H-NMR spectra. | Structural Chemistry, Materials Science |
| Mechanistic Insight | Enables the study of reaction pathways through the Kinetic Isotope Effect. | Organic Chemistry, Polymer Science |
| High Reliability | Acts as a robust standard for creating Certified Reference Materials. | Metrology, Quality Control |
| Model Validation | Provides experimental data to benchmark and refine computational models. | Computational Chemistry, Chemical Physics |
Computational Chemistry and Modeling Synergies with Isotopic Data
The synergy between experimental and computational chemistry has become an indispensable tool for understanding chemical phenomena. acs.orgnih.gov Computational models can predict reaction mechanisms, transition state structures, and kinetic parameters. However, these theoretical models require experimental validation. Isotopic data, such as the KIEs measured using compounds like this compound, provide highly sensitive benchmarks for testing and refining these computational methods. nih.gov
Future research will increasingly integrate experimental data from studies using this compound with quantum chemical calculations. mdpi.com For example, an experimentally measured KIE for the hydrolysis of the adipate can be compared against values predicted by different computational models of the reaction's transition state. acs.org A close match between the experimental and computed KIE provides strong evidence for the accuracy of the theoretical model. nih.gov This integrated approach can be used to build predictive models for the environmental fate of plasticizers, design new catalysts for polymer synthesis or degradation, and understand the molecular interactions of adipates in complex systems. mdpi.comnih.gov
Q & A
Q. How can researchers accurately identify Ditridecyl Adipate-d8 and distinguish it from non-deuterated analogs?
Methodological Answer:
- Use IUPAC nomenclature (bis(tridecyl) hexanedioate-d8) and CAS number (16958-92-2) for precise identification .
- Confirm isotopic labeling via mass spectrometry (MS): The deuterated (-d8) variant exhibits a distinct molecular ion peak shifted by +8 atomic mass units compared to the non-deuterated form. Liquid chromatography-tandem MS (LC-MS/MS) with electron spray ionization (ESI) is recommended for resolving isotopic patterns .
- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for NMR or IR data, though primary literature may be limited due to the compound’s specialized use .
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE Requirements : Wear EN 374-certified nitrile gloves, flame-retardant lab coats, and N100/P3 respirators if ventilation is insufficient .
- Storage : Store at 0–6°C in airtight, non-reactive containers to prevent degradation or isotopic exchange .
- Spill Management : Use inert absorbents (e.g., vermiculite) and avoid solvents that may react with adipate esters. Decontaminate surfaces with 70% ethanol followed by detergent .
Advanced Research Questions
Q. How should a subchronic dermal toxicity study for this compound be designed to evaluate systemic effects?
Methodological Answer:
- Model System : Use Sprague-Dawley rats (n=10/sex/group) with unoccluded dorsal application to mimic environmental exposure .
- Dosage : Apply 0, 800, and 2000 mg/kg body weight daily for 13 weeks. Include a vehicle control (e.g., acetone or ethanol) .
- Endpoints : Monitor erythema, sebaceous gland hyperplasia, and organ-to-body weight ratios (e.g., liver, kidneys). Histopathology of application sites and systemic organs is critical .
- Data Interpretation : Compare results to non-deuterated Ditridecyl Adipate to assess isotopic effects on toxicity .
Q. How can contradictions in toxicological data between studies on adipate esters be resolved?
Methodological Answer:
- Source Analysis : Verify study parameters (e.g., exposure duration, species/strain differences). For example, dermal studies in rats may show localized irritation, while oral studies in dogs might lack systemic effects .
- Meta-Analysis : Use tools like RevMan to pool data from heterogeneous studies, adjusting for variables such as deuterium incorporation or solvent choice .
- Mechanistic Studies : Conduct in vitro assays (e.g., 3D skin models) to isolate isotopic impacts on metabolic pathways or receptor binding .
Q. What analytical methodologies are optimal for quantifying this compound in environmental samples?
Methodological Answer:
- Extraction : Use solid-phase extraction (SPE) with C18 cartridges and elute with acetonitrile:water (80:20) .
- Quantification : Employ LC-MS/MS with a deuterated internal standard (e.g., Di-2-ethylhexyl adipate-d8) to correct for matrix effects. Monitor transitions m/z 379→261 (quantifier) and 379→173 (qualifier) .
- Validation : Assess recovery rates (≥70%), limit of detection (LOD < 0.1 ng/mL), and inter-day precision (RSD < 15%) per FDA bioanalytical guidelines .
Q. How can researchers assess the environmental persistence of this compound in the absence of ecotoxicological data?
Methodological Answer:
- Read-Across Approach : Use data from structurally similar esters (e.g., Diisodecyl Adipate) to model biodegradation (e.g., OECD 301F test) and bioaccumulation potential (log Kow ~9.5) .
- QSAR Modeling : Predict half-life in soil/water using EPI Suite™, though validate with microcosm studies due to deuterium’s potential kinetic isotope effects .
Q. What experimental strategies mitigate confounding factors when interpreting dermal absorption data for deuterated compounds?
Methodological Answer:
- Isotopic Purity : Confirm via high-resolution MS to rule out non-deuterated impurities that may skew permeability coefficients .
- Franz Cell Assays : Use human skin equivalents under occluded vs. non-occluded conditions. Compare flux rates of this compound vs. its non-deuterated form to isolate isotopic impacts .
- Mass Balance : Measure residual compound on skin, receptor fluid, and volatilized fractions to account for total recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
